molecular formula C11H10N2O3 B1390990 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1204296-36-5

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1390990
CAS No.: 1204296-36-5
M. Wt: 218.21 g/mol
InChI Key: ALZSFPZPDWILFL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a methoxyphenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with urea and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring . The reaction mixture is usually heated under reflux, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione.

    Reduction: 3-(4-methoxyphenyl)pyrimidine-2,4-diol.

    Substitution: 3-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione or 3-(4-mercaptophenyl)pyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The methoxyphenyl group can enhance its binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-aminophenyl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-mercaptophenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSFPZPDWILFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247189
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-36-5
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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